2,2'-Azobis(2,4-dimethylvaleronitrile) is a chemical compound with the molecular formula C₁₄H₂₄N₄ and a molecular weight of 248.37 g/mol. It appears as an odorless white solid and is known for its role as a free radical initiator in various polymerization processes. This compound is often utilized in the production of polyvinyl chloride and polyacrylonitrile, among other materials. Its melting point ranges from 45 to 70 °C, and it is slightly soluble in organic solvents like chloroform and methanol but insoluble in water .
ABVN does not directly participate in biological systems. Its mechanism of action lies in its ability to initiate free radical polymerization. The cyanoisopropyl radicals generated from ABNV abstract a hydrogen atom from a monomer molecule, creating a new radical species that can then propagate the polymerization chain by reacting with additional monomer units [].
ABVN is classified as a hazardous material due to several factors [, ]:
2,2'-Azobis(2,4-dimethylvaleronitrile) (ADMVN) finds application in scientific research primarily as a free radical initiator. It decomposes upon heating or exposure to light, generating two cyanoisopropyl radicals (). These radicals can initiate various polymerization reactions, making ADMVN a valuable tool in polymer synthesis. For instance, research has utilized ADMVN for the polymerization of styrene, methyl methacrylate, and acrylonitrile, leading to the development of new materials with diverse properties ().
Furthermore, researchers employ ADMVN to investigate the thermal and mechanical properties of polymers. By incorporating ADMVN into a polymer matrix and monitoring its decomposition behavior, scientists can gain insights into the polymer's degradation mechanisms and overall stability. This information is crucial for designing polymers with desired functionalities and performance characteristics ().
Beyond its primary uses, ADMVN has found application in other areas of scientific research, including:
As a free radical initiator, 2,2'-Azobis(2,4-dimethylvaleronitrile) undergoes thermal decomposition to generate free radicals, which can initiate polymerization reactions. The typical reaction mechanism involves the breaking of the azo bond (-N=N-) under heat or UV light, leading to the formation of two radical species:
These radicals can then react with monomers to form polymers, making this compound essential in the synthesis of various plastics and resins .
The synthesis of 2,2'-Azobis(2,4-dimethylvaleronitrile) typically involves the reaction of 2,4-dimethylvaleronitrile with a suitable diazotizing agent under controlled conditions. The general synthetic route can be summarized as follows:
This process allows for the production of high-purity 2,2'-Azobis(2,4-dimethylvaleronitrile) suitable for industrial applications .
The primary applications of 2,2'-Azobis(2,4-dimethylvaleronitrile) include:
Interaction studies involving 2,2'-Azobis(2,4-dimethylvaleronitrile) focus on its reactivity with various chemicals. It can form explosive mixtures when combined with strong oxidizers or reducing agents. Additionally, exposure to acids may yield toxic gases. Safety data sheets highlight the need for careful handling due to these reactive properties .
Several compounds share structural similarities with 2,2'-Azobis(2,4-dimethylvaleronitrile), including:
Compound Name | Molecular Formula | Initiation Mechanism | Solubility | Melting Point |
---|---|---|---|---|
2,2'-Azobis(2,4-dimethylvaleronitrile) | C₁₄H₂₄N₄ | Free Radical | Slightly soluble in organic solvents | 45-70 °C |
Azobisisobutyronitrile (AIBN) | C₈H₁₁N₅ | Free Radical | Soluble in organic solvents | 102 °C |
Azobisisobutyramidine Dihydrochloride | C₈H₁₃Cl₂N₅ | Free Radical | Soluble in water | 135 °C |
Di-tert-butyl Peroxide | C₈H₁₈O₂ | Free Radical | Soluble in organic solvents | -20 °C |
The uniqueness of 2,2'-Azobis(2,4-dimethylvaleronitrile) lies in its specific structure that allows for effective low-temperature polymerization compared to other initiators like Azobisisobutyronitrile. Its ability to generate free radicals efficiently under milder conditions makes it particularly valuable for sensitive polymer systems .
Free radical polymerization kinetics under non-steady-state conditions reveal complex behaviors when using ABVN as an initiator. Unlike steady-state approximations, transient phases dominate during initiation and termination stages, particularly at high monomer conversions. Experimental studies demonstrate that ABVN-generated radicals exhibit prolonged activity in entangled polymer systems, where termination rates decrease exponentially as chains grow beyond critical entanglement thresholds [4].
The post-effect phenomenon—where radical concentrations persist after initiator depletion—has been quantitatively modeled for ABVN-initiated systems. At conversions exceeding 70%, termination becomes diffusion-limited due to increased viscosity, causing radical lifetimes to extend by 2–3 orders of magnitude compared to early reaction stages [4]. This results in a termination rate coefficient ($$k_t$$) scaling inversely with time ($$t^{-1/2}$$) during intermediate phases before approaching asymptotic stability [4].
Table 1: Kinetic Parameters in ABVN-Initiated Polymerization
Parameter | Value Range | Conditions |
---|---|---|
Termination rate ($$k_t$$) | $$10^4$$-$$10^6$$ L/mol·s | 30–50°C, styrene systems [4] |
Propagation rate ($$k_p$$) | $$10^2$$-$$10^3$$ L/mol·s | Methyl methacrylate [5] |
Entanglement threshold | $$z \approx 10^3$$ g/mol | Polystyrene melts [4] |
Primary radical termination (PRT) introduces deviations from classical kinetics in ABVN-mediated polymerizations. Unlike conventional chain transfer mechanisms, PRT occurs when initiator-derived radicals ($$R\cdot$$) directly terminate growing polymer chains ($$Pn\cdot$$):
$$
R\cdot + Pn\cdot \xrightarrow{k{prt}} P{n+1}
$$
ABVN’s dimethyl-substituted structure reduces PRT frequency compared to unsubstituted azo-initiators, as steric hindrance decreases radical recombination probabilities [5]. Kinetic studies show PRT contributions become significant when:
$$
\frac{k{prt}[R\cdot]}{k_p[M]} > 0.1
$$
where $$[M]$$ is monomer concentration. For ABVN in styrene systems at 50°C, PRT accounts for <5% of termination events below 40% conversion but rises to 12–18% in high-conversion regimes [5].
Comparative PRT Rates
Initiator | $$k{prt}/kp$$ (Styrene) |
---|---|
ABVN | 0.03–0.07 |
AIBN | 0.10–0.15 |
Benzoyl peroxide | 0.25–0.35 |
Data derived from post-effect analysis [5]
ABVN’s decomposition kinetics obey Arrhenius principles, with half-life ($$t{1/2}$$) dependence expressed as:
$$
t{1/2} = \frac{\ln 2}{A \exp(-Ea/RT)}
$$
where $$A = 1.6 \times 10^{15}$$ s⁻¹ and $$Ea = 128$$ kJ/mol for ABVN in monochlorobenzene [6]. The 10-hour half-life temperature ($$T_{10h}$$) provides critical guidance for storage and reaction design:
Table 2: ABVN Decomposition Parameters
Property | Value |
---|---|
$$T_{0.1h}$$ | 67°C |
$$T_{1h}$$ | 55°C |
$$T_{10h}$$ | 43°C |
Activation energy ($$E_a$$) | 128 kJ/mol |
Derived from DSC-TAM measurements [6]
Comparative analysis with analogous initiators reveals ABVN’s unique low-temperature activity:
$$
\text{Decomposition rate at 40°C: } \frac{k{d,ABVN}}{k{d,AIBN}} = 10^{2.3}
$$
This enables precise control over initiation rates in temperature-sensitive systems like acrylic resin production [1] .
Flammable;Irritant;Environmental Hazard